6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a benzoxazole ring fused with a piperidine ring and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds, such as n-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives, have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and other physiological processes.
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the enzyme acetylcholinesterase (ache) . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, these compounds could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
These pathways are involved in a variety of physiological processes, including cognition, mood regulation, and motor control .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Similar compounds have been found to exhibit antimicrobial and antiproliferative activities. These effects could potentially result from the compound’s interaction with its targets and its influence on related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced through a nucleophilic substitution reaction involving a suitable halogenated precursor.
Coupling with Pyridine: The final step involves coupling the benzoxazole-piperidine intermediate with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly on the benzoxazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Similar structure with a fluorine substitution.
2-(4-Fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole: Contains a similar piperidine and pyridine framework.
Uniqueness
6-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its specific combination of benzoxazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
6-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-10-13-7-8-17(20-11-13)22-9-3-4-14(12-22)18-21-15-5-1-2-6-16(15)23-18/h1-2,5-8,11,14H,3-4,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OASYLEOFSMKKTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C#N)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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